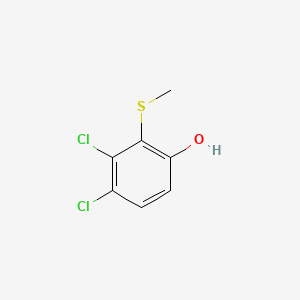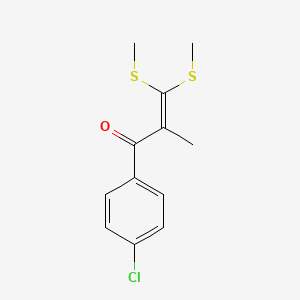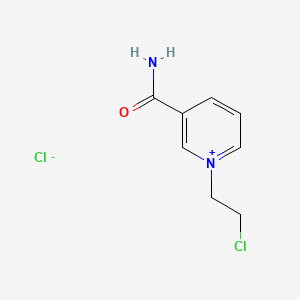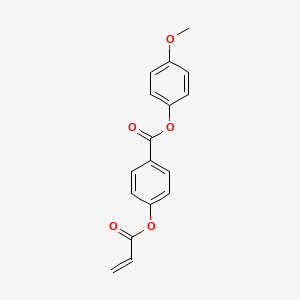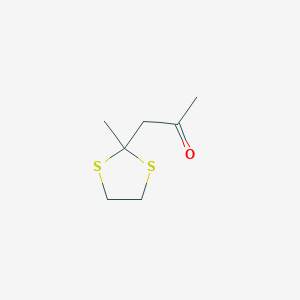
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted into the desired product. Common catalysts used in this process include yttrium triflate, tungstophosphoric acid, and iodine .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate) [Cu(DS)2], which allows for high chemoselectivity and ease of operation . The reaction is typically carried out in water at room temperature, offering high yields and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the sulfur atoms in the dithiolane ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like organolithium (RLi) and Grignard reagents (RMgX) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Applications De Recherche Scientifique
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one involves its ability to form stable thioacetal intermediates, which can protect carbonyl groups during chemical reactions . This stability is due to the electron-donating properties of the sulfur atoms in the dithiolane ring, which can stabilize reactive intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their substitution patterns.
Oxathiolanes: These compounds have a similar structure but contain an oxygen atom in place of one of the sulfur atoms.
Uniqueness
1-(2-Methyl-1,3-dithiolan-2-yl)propan-2-one is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
66278-18-0 |
|---|---|
Formule moléculaire |
C7H12OS2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-dithiolan-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12OS2/c1-6(8)5-7(2)9-3-4-10-7/h3-5H2,1-2H3 |
Clé InChI |
CIEOSNISGXNYAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1(SCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




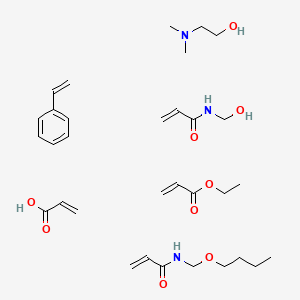
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
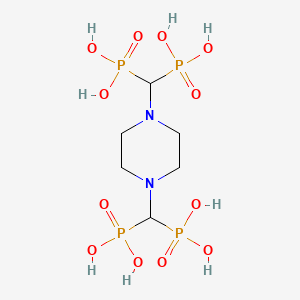
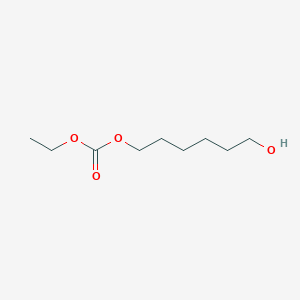
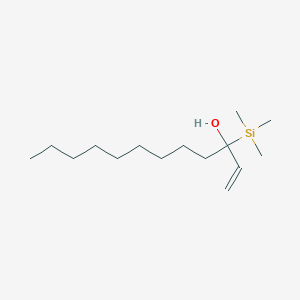
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
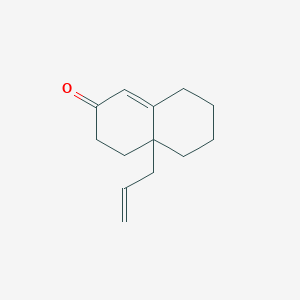
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
